Bismuth subsalicylate
Description
Bismuth subsalicylate (BSS) is a coordination complex of bismuth and salicylic acid, widely recognized as the active ingredient in over-the-counter medications like Pepto-Bismol®. It has been clinically used for over a century to treat gastrointestinal disorders, including diarrhea, dyspepsia, and Helicobacter pylori infections . Its therapeutic effects arise from multiple mechanisms:
- Antimicrobial Activity: BSS inhibits H. pylori urease and displaces Zn(II) cofactors in bacterial enzymes, reducing bacterial resistance development .
- Anti-inflammatory and Cytoprotective Effects: BSS forms a protective glycoprotein-bismuth complex over gastric ulcers, promoting healing .
- Low Systemic Absorption: BSS is highly insoluble in water, minimizing systemic toxicity .
Recent structural studies using advanced electron microscopy (3D electron diffraction and scanning transmission electron microscopy) revealed that BSS adopts a layered structure with variable stacking patterns, resolving decades of ambiguity about its molecular configuration . This structural complexity likely contributes to its stability and sustained release in the gastrointestinal tract.
Properties
InChI |
InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLKDFBINPHFT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Bi]O2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024622 | |
| Record name | Bismuth subsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline] | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth subsalicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000607 [mmHg] | |
| Record name | Bismuth subsalicylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3954 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER | |
CAS No. |
14882-18-9 | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bismuth subsalicylate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subsalicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 14882-18-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1,3,2-Benzodioxabismin-4-one, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth subsalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth oxide salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH SUBSALICYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>350 | |
| Record name | Bismuth subsalicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Traditional Synthesis Methods
Historically, bismuth subsalicylate was synthesized via direct reactions between bismuth salts and salicylic acid. One common method involved dissolving bismuth nitrate ($$\text{Bi}(\text{NO}3)3$$) in nitric acid and subsequently adding salicylic acid ($$\text{C}7\text{H}6\text{O}_3$$) under controlled pH conditions. The reaction proceeds as follows:
$$
\text{Bi}(\text{NO}3)3 + 3\text{C}7\text{H}6\text{O}3 \rightarrow \text{C}7\text{H}5\text{BiO}4 + 3\text{HNO}3 + \text{H}2\text{O}
$$
This method, while straightforward, faced challenges such as the generation of acidic byproducts (e.g., nitric acid) and the need for stringent pH control to prevent bismuth hydroxide precipitation. Additionally, the use of nitric acid introduced safety and environmental concerns due to its corrosive nature and potential for nitrogen oxide emissions.
Modern Synthesis Approaches
Bismuth Oxide-Based Synthesis
A patented method (CN103183608B) revolutionized this compound production by substituting bismuth nitrate with bismuth oxide ($$\text{Bi}2\text{O}3$$) as the starting material. This approach eliminates nitric acid, thereby mitigating safety and environmental risks. The reaction mechanism is defined by:
$$
\text{Bi}2\text{O}3 + 2\text{C}7\text{H}6\text{O}3 \rightarrow 2\text{C}7\text{H}5\text{BiO}4 + \text{H}_2\text{O}
$$
Key Steps in the Process
- Particle Size Reduction : Bismuth oxide is milled to an average particle size of 0.1–1.35 μm using micronizer mills. Smaller particles enhance surface area, accelerating reaction kinetics.
- Salicylic Acid Preparation : An aqueous solution of salicylic acid is prepared with an initial excess coefficient (molar ratio of salicylic acid to bismuth oxide) of 0.05–0.3. This ensures complete conversion of $$\text{Bi}2\text{O}3$$ while minimizing unreacted reagents.
- Reaction Conditions : The reaction occurs at 60–90°C under dark, sealed conditions to prevent photodegradation and oxidation. Stirring intensity is progressively increased to maintain homogeneity.
- Purification : The product is filtered, washed with deionized water and absolute ethanol, and dried at temperatures below 60°C to avoid thermal decomposition.
Experimental Data from Patent CN103183608B
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Particle Size (μm) | 0.2 | 0.35 | 1.35 |
| Excess Coefficient | 0.05 | 0.1 | 0.3 |
| Reaction Time (h) | 1.0 | 1.5 | 2.5 |
| Yield (%) | 83.3 | 89.2 | 89.7 |
| Bismuth Content (%) | 59.06 | 58.05 | 59.40 |
This method achieves yields exceeding 83% with high purity (>58% bismuth content), making it suitable for industrial applications.
Critical Factors Influencing Synthesis
Particle Size of Bismuth Oxide
Reducing $$\text{Bi}2\text{O}3$$ particle size to 0.1–1.35 μm maximizes surface area, enhancing reaction efficiency. Larger particles (>1.35 μm) result in incomplete conversion and lower yields.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Byproducts | Yield (%) | Industrial Scalability |
|---|---|---|---|---|
| Traditional (Nitrate) | $$\text{Bi}(\text{NO}3)3$$ | $$\text{HNO}_3$$ | 70–75 | Low |
| Modern (Oxide) | $$\text{Bi}2\text{O}3$$ | $$\text{H}_2\text{O}$$ | 83–90 | High |
The modern method outperforms traditional approaches in yield, safety, and environmental impact, making it the preferred choice for large-scale production.
Industrial-Scale Production Considerations
The transition from laboratory to industrial synthesis necessitates:
- Continuous Stirred-Tank Reactors (CSTRs) : To maintain consistent temperature and mixing.
- Inert Atmosphere Systems : Preventing oxidation during reactions.
- Spray Drying : Efficient drying of bulk product while avoiding thermal degradation.
Patent CN103183608B demonstrates scalability, with batch sizes exceeding 150 g and minimal waste generation.
Applications and Quality Control
This compound’s primary application remains in antidiarrheal medications (e.g., Pepto-Bismol). Rigorous quality control via EDTA complexometric titration ensures bismuth content meets pharmacopeial standards (58–60%). Advanced characterization techniques, such as MALDI-TOF mass spectrometry, further validate molecular structure and purity.
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Reactivity
Bismuth subsalicylate undergoes hydrolysis in aqueous environments, producing bioactive components:
Reaction Pathways
-
Salicylic acid is absorbed systemically, while bismuth salts remain insoluble, contributing to local antimicrobial effects .
-
Hydrolysis at pH < 3 is acid-catalyzed, with BiOCl forming rapidly .
Structural Influence on Reactivity
The compound’s layered coordination polymer structure (solved via 3D electron diffraction) governs its interactions:
Key Structural Features
Antimicrobial Interactions
This compound disrupts bacterial physiology through multiple mechanisms:
Observed Effects
-
Adhesion Inhibition : Blocks E. coli and H. pylori binding to mucosal cells via electrostatic interactions .
-
Enzyme Disruption : Inactivates H. pylori urease and proteases by binding sulfhydryl groups .
-
Oligodynamic Action : Bismuth ions denature bacterial proteins at low concentrations (0.1–10 μg/mL) .
Electron Microscopy Evidence :
-
TEM studies show Bi particles accumulating on Clostridium difficile and enterotoxigenic E. coli surfaces, causing membrane damage .
Performance Metrics
-
Mechanism : Bismuth activates lactide monomers via Lewis acid interactions, enabling controlled polymer growth .
Stability Under Physiological Conditions
Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 25–200 | 5.2 | Adsorbed water |
| 200–400 | 38.7 | Decomposition of organic ligands |
| >400 | Stable | Bismuth oxide residue |
| (Data derived from lab-synthesized samples ) |
Scientific Research Applications
Gastrointestinal Disorders
Bismuth subsalicylate has been extensively studied for its effectiveness in managing various gastrointestinal conditions:
- Traveler's Diarrhea : A study indicated that this compound provides a protection rate exceeding 60% against traveler's diarrhea .
- Helicobacter pylori Eradication : In combination therapy regimens, it has shown efficacy in eradicating up to 90% of Helicobacter pylori infections when used alongside antibiotics .
Case Studies
Comparative Effectiveness
A meta-analysis comparing this compound with other treatments for diarrhea has shown it to be more effective than probiotics and vaccines in reducing the incidence of traveler's diarrhea:
| Treatment Type | Participants | Effectiveness Score |
|---|---|---|
| This compound | 209 | 0.972 |
| Probiotics | 2,977 | N/A |
| Vaccines | 2,286 | N/A |
| Placebo | 5,034 | N/A |
This data underscores the compound's superior efficacy in gastrointestinal protection compared to alternative treatments .
Mechanism of Action
The exact mechanism of action of bismuth subsalicylate is not fully understood, but it is believed to involve several pathways:
Antisecretory Action: Stimulates the absorption of fluids and electrolytes by the intestinal wall, reducing diarrhea
Anti-inflammatory Action: As a salicylate, it inhibits prostaglandin synthesis, reducing inflammation and irritation in the stomach and intestines
Antibacterial Action: Exhibits bactericidal effects against various pathogens, including Escherichia coli and Helicobacter pylori
Protective Coating: Forms a protective layer on ulcers and erosions, shielding them from stomach acid and pepsin.
Comparison with Similar Compounds
Comparison with Similar Bismuth Compounds
Bismuth Subgallate
- Chemical Structure : Analogous to BSS but substitutes salicylic acid with gallic acid. Its structure was recently elucidated as a polymeric network of Bi-O clusters .
- Applications : Used to treat skin conditions and hemorrhoids. Like BSS, it exhibits low solubility and forms protective coatings.
- Efficacy: Demonstrates comparable antimicrobial activity against E. coli, S. aureus, and P. aeruginosa but is less potent than BSS against H. pylori .
Bismuth Trioxide (Bi₂O₃)
- Chemical Structure : A simple oxide lacking organic ligands.
- Applications : Primarily industrial (e.g., ceramics, catalysts) but shows moderate antibacterial activity.
- Efficacy : Less effective than BSS in inhibiting bacterial growth due to the absence of synergistic organic ligands .
Bismuth Thiosalicylate
- Chemical Structure : Replaces salicylate’s hydroxyl group with a thiol (-SH) group.
- Applications : Investigated as a model compound to mimic BSS’s bioactivity.
- Efficacy : Exhibits stronger metal-binding properties but higher toxicity risks due to thiol reactivity .
Comparative Analysis of Key Properties
Antimicrobial Performance
- In a 2013 study, BSS achieved a 4-log reduction in H. pylori viability at pH 3–5, outperforming zinc chloride (1-log reduction) .
- Bismuth subgallate showed 70% inhibition of S. aureus biofilm formation at 30% concentration, while BSS achieved 90% .
Clinical Trials
- Collagenous Colitis: A Cochrane review found BSS induced clinical response in 67% of patients vs. 11% with placebo (p=0.003) but was less effective than budesonide (OR=16.79) .
- H. pylori Eradication : Quadruple therapy (BSS + omeprazole + tetracycline + metronidazole) achieved >80% cure rates, comparable to proton-pump inhibitor regimens .
Toxicity Profile
- Chronic BSS use (>8 oz/day) can cause reversible encephalopathy with myoclonus and ataxia, resolving upon discontinuation .
- Bismuth trioxide poses risks of pulmonary fibrosis with prolonged inhalation, unlike BSS .
Mechanistic and Structural Advantages of BSS
- Layered Architecture : Enables gradual release of bismuth ions, prolonging antimicrobial action .
- Synergistic Ligands : Salicylate provides anti-inflammatory benefits, enhancing bismuth’s cytoprotective effects .
- Resistance Mitigation : Multi-target mechanisms (e.g., enzyme inhibition, metal displacement) reduce bacterial adaptation .
Biological Activity
Bismuth subsalicylate (BSS) is a compound widely recognized for its therapeutic applications, particularly in gastrointestinal disorders. Its biological activity is primarily associated with its antimicrobial properties, anti-inflammatory effects, and its role in the management of diarrhea, especially traveler's diarrhea. This article delves into the mechanisms of action, clinical efficacy, and relevant case studies that highlight the biological activity of BSS.
BSS is an insoluble salt formed from salicylic acid and trivalent bismuth. Upon administration, it hydrolyzes in the gastrointestinal tract into bismuth and salicylic acid. The biological activities can be summarized as follows:
- Antimicrobial Activity : BSS exhibits bactericidal effects against various pathogens such as Helicobacter pylori, Escherichia coli, Salmonella, and Shigella by inhibiting their adhesion to mucosal cells and disrupting their enzymatic functions .
- Anti-inflammatory Effects : Salicylic acid contributes to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .
- Cytoprotective Properties : BSS promotes mucosal healing and reduces gastrointestinal inflammation, making it effective in peptic ulcer disease .
Prevention and Treatment of Traveler's Diarrhea
BSS has been shown to significantly reduce the incidence of traveler's diarrhea (TD). A systematic review indicated that subjects treated with BSS had 3.5 times greater odds of preventing TD compared to placebo . Additionally, it was found that BSS was more effective than probiotics and vaccines in reducing TD incidence .
Table 1: Efficacy of this compound in Clinical Studies
| Study Type | Outcome | Odds Ratio (OR) | Confidence Interval (CI) |
|---|---|---|---|
| Prevention | Preventing traveler's diarrhea | 3.5 | 2.1 - 5.9 |
| Treatment | Symptomatic relief in infectious diarrhea | 3.7 | 2.1 - 6.3 |
Antimicrobial Activity
BSS has demonstrated significant antimicrobial activity against a range of enteric pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria responsible for gastrointestinal infections:
- Inhibition Studies : In one study, BSS inhibited bacterial growth in a dose-dependent manner, achieving reductions of 2–6 logs at concentrations between 10–50 mM .
- Mechanisms Against H. pylori : BSS disrupts key metabolic pathways in H. pylori, inhibiting virulence factors and promoting bacterial death .
Case Studies
While BSS is generally safe for short-term use, long-term consumption can lead to adverse effects. A case study reported a patient who developed neurotoxicity after prolonged use of BSS over two decades, highlighting the importance of monitoring for potential side effects even with commonly used medications .
Q & A
Q. What standardized protocols ensure reproducibility in synthesizing and characterizing Bismuth subsalicylate?
- Methodological Answer : Synthesis should follow pharmacopeial guidelines, including inert atmosphere conditions and stoichiometric control of salicylic acid and bismuth salts. Characterization requires:
- X-ray diffraction (XRD) for crystallinity assessment.
- Transmission Electron Microscopy (TEM) to resolve atomic-level structure, as traditional XRD may fail due to small crystal size .
- Elemental analysis to confirm purity (>90% per USP standards) .
- Solubility testing in alkali solutions (e.g., 0.1M NaOH) to validate physicochemical properties .
Data Table : Key Physicochemical Properties (from ):
| Property | Value/Description |
|---|---|
| Solubility in water | Practically insoluble |
| Stability | Degrades above 40°C; avoid freezing |
| Molecular Complexity | 173 |
Q. How to design in vitro experiments to evaluate this compound’s anti-inflammatory efficacy?
- Methodological Answer : Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population : Human intestinal epithelial cell lines (e.g., Caco-2).
- Intervention : Dose-response studies (0.1–10 mg/mL).
- Comparison : Placebo (vehicle control) and positive controls (e.g., 5-ASA).
- Outcome : Quantify IL-8 suppression via ELISA.
- Time : 24–48h exposure .
Include triplicate assays and statistical power analysis (α=0.05, power=0.8) to ensure robustness .
Q. What storage conditions are critical for maintaining this compound’s stability in experimental formulations?
- Methodological Answer :
- Temperature : Store at 15–30°C; avoid >40°C to prevent thermal degradation .
- Container : Use airtight, light-resistant glassware to minimize oxidation.
- Suspension stability : Include suspending agents (e.g., xanthan gum) and test viscosity over time .
Advanced Research Questions
Q. How can contradictory clinical data on this compound’s efficacy in collagenous colitis be resolved?
- Methodological Answer : Conduct a systematic review with subgroup analysis (e.g., Cochrane methodology):
- Extract data from trials comparing this compound (e.g., 524 mg TID) vs. placebo.
- Stratify by patient demographics (age, disease duration) and outcome measures (clinical vs. histological response) .
- Use meta-regression to identify confounding variables (e.g., concomitant medications).
Example: A 2024 Cochrane review found no significant difference in histological response (RR=1.12, 95% CI 0.89–1.41) but improved clinical symptoms (RR=1.45, CI 1.11–1.90), suggesting outcome-specific efficacy .
Q. What advanced techniques elucidate this compound’s molecular interactions in antimicrobial activity?
- Methodological Answer :
- Cryo-EM with energy-dispersive X-ray spectroscopy (EDX) : Map bismuth-salicylate coordination in bacterial biofilms .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to bacterial proteins (e.g., Helicobacter pylori urease).
- Molecular dynamics simulations : Model interactions with lipid bilayers to explain membrane disruption .
Q. What mechanistic studies are needed to clarify this compound’s role in gut microbiota modulation?
- Methodological Answer :
- 16S rRNA sequencing : Compare fecal microbiota diversity pre/post-treatment in animal models.
- Metabolomic profiling (LC-MS) : Identify shifts in short-chain fatty acids or bile acids.
- Gnotobiotic mouse models : Test hypotheses in microbiota-depleted hosts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
